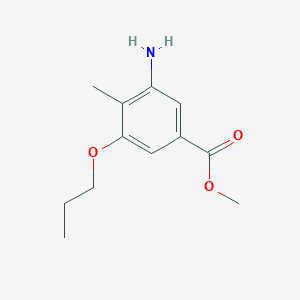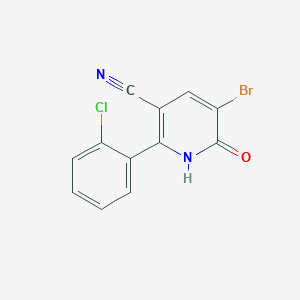
5-(2-Chlorophenyl)oxazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chlorophenyl)oxazol-2-amine is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
Robinson-Gabriel Synthesis: This classic method involves the dehydration of 2-acylaminoketones. The reaction typically requires an acid catalyst and elevated temperatures to facilitate the cyclization process.
Fischer Oxazole Synthesis: This method involves the reaction of cyanohydrins with aldehydes. The reaction conditions often include the use of a base and a solvent such as ethanol.
Van Leusen Reaction: This method uses aldehydes and TosMIC (tosylmethyl isocyanide) to form oxazoles. The reaction is typically carried out in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of 5-(2-Chlorophenyl)oxazol-2-amine often involves large-scale application of the above synthetic routes with optimizations for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
化学反応の分析
Types of Reactions
Oxidation: Oxidation of 5-(2-Chlorophenyl)oxazol-2-amine can lead to the formation of oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazolines or oxazolidines.
Substitution: Electrophilic aromatic substitution can occur at the C5 position of the oxazole ring, especially in the presence of electron-donating groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Oxazolines or oxazolidines.
Substitution: Various substituted oxazoles depending on the electrophile used.
科学的研究の応用
5-(2-Chlorophenyl)oxazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antidiabetic effects.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 5-(2-Chlorophenyl)oxazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, altering their activity.
Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Uniqueness
5-(2-Chlorophenyl)oxazol-2-amine is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry.
特性
分子式 |
C9H7ClN2O |
|---|---|
分子量 |
194.62 g/mol |
IUPAC名 |
5-(2-chlorophenyl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C9H7ClN2O/c10-7-4-2-1-3-6(7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) |
InChIキー |
GIZTZRNGDBUKBZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CN=C(O2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


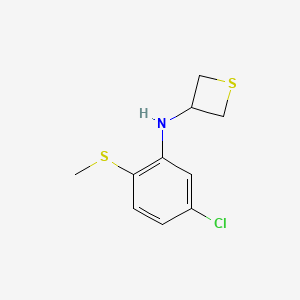
![Methyl3-fluoroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B15229122.png)



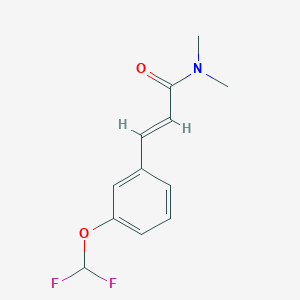
![Methyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B15229172.png)
![1-([1,1'-Biphenyl]-4-yl)-2-(ethylsulfonyl)ethanamine](/img/structure/B15229175.png)

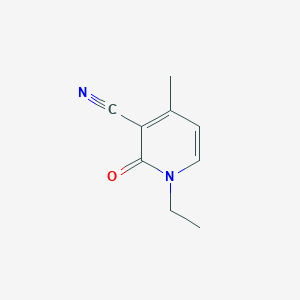
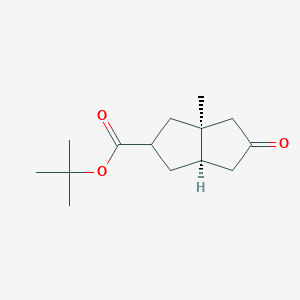
![2-[(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-5-yl]acetic acid](/img/structure/B15229210.png)
